trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride
Overview
Description
This compound, also known as cevimeline, is a cholinergic agonist . It is a white to off-white crystalline powder with a melting point range of 201 to 203°C . It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The pH of a 1% solution ranges from 4.6 to 5.6 .
Synthesis Analysis
The synthesis of cevimeline involves isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16.0% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) . Approximately 8% of the trans-sulfoxide metabolite is then converted into the corresponding glucuronic acid conjugate and eliminated .Molecular Structure Analysis
The molecular formula of cevimeline is C10H17NOS.HCl.1/2 H2O . It has a molecular weight of 244.79 .Chemical Reactions Analysis
Cevimeline did not inhibit cytochrome P450 isozymes 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 .Physical And Chemical Properties Analysis
Cevimeline is a white to off-white crystalline powder with a melting point range of 201 to 203°C . It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The pH of a 1% solution ranges from 4.6 to 5.6 .Scientific Research Applications
Muscarinic Receptor Agonist
Trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride, also known as SNI-2011, is a muscarinic M1 and M3 receptor selective agonist. It induces long-lasting salivation in animal models, suggesting potential applications in treating dry mouth conditions (Ishikawa & Ishida, 2000).
Structural and Stereogenic Properties
The compound's structural analogs have been studied for their stereogenic properties. For example, N,N-spiro bridged cyclotriphosphazene derivatives exhibit significant stereogenic potential, with potential applications in molecular design and pharmacology (Öztürk et al., 2019).
Synthetic Chemistry Applications
The compound's structure is utilized in synthetic chemistry. It aids in the regio- and diastereoselective allylic substitution through a tandem SN2′–SN2′ mechanism, which is significant for creating functionally rich α-mercapto acids and α-mercapto amides (Yadav & Rai, 2009).
Cyclization Studies
Studies on the synthesis of 1-azabicyclic systems, including compounds like 5-cyano-1-azabicyclo[3.3.0]octane, reveal insights into double cyclization methods and molecular orbital calculations, which are crucial for understanding molecular stability and reaction mechanisms (Oka et al., 2003).
Stereochemical Analysis
Research on the stereochemical course of reactions between thiocarbonyl compounds and oxiranes, using analogs of trans-2'-Methylspiro compounds, provides valuable insights into stereochemical dynamics in organic synthesis (Blagoev et al., 2000).
Intramolecular Cyclization
The compound's framework is also pivotal in studies of intramolecular cyclization, providing insights into the formation of complex molecular structures like spiro[tetrahydrobenz-2-azepine-3-cyclohexane] (Varlamov et al., 2013).
Chiral Synthesis
Chiral synthesis of related compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which have applications in pharmaceutical and medicinal chemistry, are also based on similar molecular structures (Moriguchi et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURWTGAXEIEOGY-GLXCQHJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC2(CN3CCC2CC3)CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride | |
CAS RN |
107220-29-1 | |
Record name | AF 102A hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107220291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-trans-2-Methylspiro[1,3-oxathiolan-5,3´]chinuclidin hydrochlorid hemihydrat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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